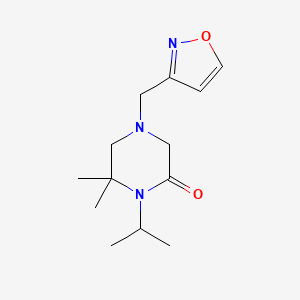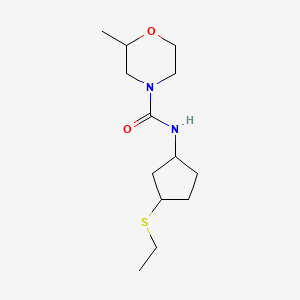
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is a synthetic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical properties and potential uses in various fields of research. In
Wirkmechanismus
The exact mechanism of action of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the brain and body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, it has been found to activate certain receptors in the brain that are involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea has been found to have several biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, it has been shown to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which can affect mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic effects in various fields of research. Additionally, its relatively low toxicity and high solubility in water make it a suitable candidate for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is the lack of knowledge about its long-term effects and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea. One potential direction is to further explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea involves the reaction of 2-methylthiocyclopentanone with 2-amino-3-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of 2-(2-methylsulfanyl-1-oxocyclopentyl)benzoic acid, which is then treated with a carbodiimide reagent to form the corresponding urea derivative.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have anti-inflammatory properties, which could lead to its use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-20-14-8-4-6-11(14)16-15(18)17-12-9-19-13-7-3-2-5-10(12)13/h2-3,5,7,11-12,14H,4,6,8-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOFANUOKGMTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1NC(=O)NC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)


![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)